(R)-1-Isopropyl-2-methylpiperazine dihydrochloride
Description
Molecular Architecture
The compound’s core structure consists of a six-membered piperazine ring with two substituents: an isopropyl group at the 1-position and a methyl group at the 2-position. The dihydrochloride salt form arises from the protonation of both nitrogen atoms in the piperazine ring, enhancing solubility and stability.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂·2HCl | |
| Molecular Weight | 215.16 g/mol (calculated) | |
| Stereochemistry | (R)-configuration at C2 | |
| Salt Form | Dihydrochloride |
The stereochemistry at the 2-position is critical for molecular interactions. The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, influencing its binding affinity to biological targets such as enzymes or receptors. Piperazine derivatives with methyl and alkyl substituents often display enhanced lipophilicity, which impacts their pharmacokinetic properties.
Conformational Analysis
The piperazine ring typically adopts a chair conformation to minimize steric strain. Quantum mechanical studies suggest that the isopropyl group at the 1-position introduces slight torsional effects, while the methyl group at the 2-position stabilizes the chair form through van der Waals interactions. Protonation of the nitrogen atoms further rigidifies the structure, as evidenced by X-ray crystallographic data of analogous compounds.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(2R)-2-methyl-1-propan-2-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI Key |
KJKVHBPVQISRQG-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C(C)C.Cl.Cl |
Canonical SMILES |
CC1CNCCN1C(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization and Reduction Methods
Ethylenediamine-Based Cyclization
The foundational approach for piperazine derivatives involves cyclization of ethylenediamine derivatives with α-keto esters. For example, US6603003B2 details the synthesis of 1-methyl-3-phenylpiperazine via a two-step process:
- Formation of 3,4-Dehydropiperazine-2-one : Reacting N-methyl ethylenediamine with methyl benzoylformate in toluene yields the intermediate 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
- Reduction to Piperazine : Lithium aluminum hydride (LiAlH₄) reduces the dehydropiperazine intermediate to 1-methyl-3-phenylpiperazine with a 60.5% yield.
Adaptation for (R)-1-Isopropyl-2-Methylpiperazine :
- Replace methyl benzoylformate with an α-keto ester bearing an isopropyl group (e.g., methyl isobutyrylformate).
- Use (R)-configured ethylenediamine or introduce chirality via resolution post-synthesis.
Reaction Conditions:
| Step | Reactants | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|---|
| 1 | N-Isopropyl ethylenediamine + Methyl isobutyrylformate | Toluene | 60–65°C | Acetic acid | ~70% |
| 2 | Dehydropiperazine intermediate | THF | 50–55°C | LiAlH₄ | ~60% |
Microwave-Assisted Synthesis
One-Pot Monosubstitution Strategy
PMC7249161 introduces a simplified method for monosubstituted piperazines using protonated piperazine and heterogeneous catalysis. Key steps:
- Protonation : Piperazine is protonated with HCl to form piperazine-1-ium chloride, suppressing disubstitution.
- Alkylation : React with isopropyl bromide in methanol using Cu(II)-supported resin (Table 1).
Table 1: Microwave-Optimized Alkylation
| Reactant | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Isopropyl bromide | Cu(II)/resin | 2.5 | 88 |
Sequential Disubstitution
To achieve 1-isopropyl-2-methylpiperazine:
- First Alkylation : Introduce isopropyl via microwave-assisted method (88% yield).
- Second Alkylation : React with methyl iodide under similar conditions (yield drops to ~65% due to steric effects).
Enantioselective Synthesis
Chiral Resolution of Racemates
Racemic Synthesis :
Heterogeneous Catalysis and Green Chemistry
Final Salt Formation
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Enantiomeric Excess | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Cyclization | 60–70 | Racemic | High | Moderate |
| Microwave Alkylation | 65–88 | Racemic | Medium | High |
| Asymmetric Catalysis | 70–92 | 92% ee | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
®-1-Isopropyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-1-Isopropyl-2-methylpiperazine dihydrochloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its piperazine core is a common motif in many drugs, particularly those targeting the central nervous system. The compound has been studied for its potential as a stimulant and its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Key Applications:
- CNS Stimulants: Research indicates that this compound can influence neurotransmitter receptors, making it relevant for developing treatments for mood disorders.
- Antitubercular Agents: While primarily focused on other piperazine derivatives, studies suggest that compounds structurally related to this compound may exhibit activity against Mycobacterium tuberculosis, particularly through inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogues to evaluate their biological activity and binding affinities to target receptors.
Research Findings:
- Studies have shown that modifications to the piperazine ring can significantly affect the biological activity of derivatives. For example, changing substituents on the nitrogen atoms or altering the spatial arrangement can enhance selectivity and potency against specific targets .
- X-ray crystallography has been employed to elucidate the binding modes of these compounds at the molecular level, providing insights into how structural changes impact efficacy against pathogens like M. tuberculosis .
The synthesis of this compound can be achieved through various methods, including traditional multi-step processes and more recent simplified techniques that enhance yield and purity. Recent studies have reported one-pot synthesis methods that streamline the preparation of monosubstituted piperazines, which can include this compound as a key intermediate .
Mechanism of Action
The mechanism of action of ®-1-Isopropyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Functional and Pharmacological Differences
For example, (S)-2-Methyl-1-propylpiperazine dihydrochloride (CAS: 1630082-59-5) exhibits distinct binding affinities due to its opposing stereochemistry .
Solubility and Formulation: Dihydrochloride salts, such as (R)-1-Isopropyl-2-methylpiperazine dihydrochloride, generally exhibit higher solubility in acidic media compared to mono-hydrochloride salts, as explained by the additional protonation site enhancing ionic interactions with water .
Solid-State Properties: Unlike Capmatinib dihydrochloride (a non-chiral compound with polymorphism), the target compound’s stereospecificity minimizes polymorphic variability, simplifying manufacturing control .
Therapeutic Applications :
- Piperazine derivatives like Levocetirizine dihydrochloride are optimized for antihistaminic activity through aromatic substituents, whereas the target compound’s isopropyl and methyl groups may favor central nervous system (CNS) targeting or enzyme inhibition .
Key Research Findings
Hydrogen Bonding Networks :
- Opipramol dihydrochloride forms extensive N–H⋯Cl and O–H⋯Cl hydrogen bonds in its crystal lattice, which stabilize its solid-state structure but reduce solubility. The target compound’s simpler substituents may result in less complex crystal packing, improving dissolution rates .
Regulatory Considerations :
- Dihydrochloride salts are preferred in drug development for enhanced stability and solubility, as highlighted in pharmacopeial standards (e.g., Levocetirizine dihydrochloride in PF 43(1)) .
Biological Activity
(R)-1-Isopropyl-2-methylpiperazine dihydrochloride is a piperazine derivative notable for its significant biological activity, particularly in pharmacological applications. This compound, characterized by its chiral center, has been studied for its interactions with various neurotransmitter systems, making it relevant in the context of mood regulation and cognitive function.
Chemical Structure and Properties
The molecular formula of this compound is C8H20Cl2N2, with a molecular weight of approximately 215.16 g/mol. Its structure consists of a piperazine ring substituted with isopropyl and methyl groups, which contributes to its unique pharmacological properties. The presence of these substituents affects its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions can modulate neurotransmitter systems, influencing mood and cognitive functions. The compound's chiral nature allows it to fit into specific binding sites on these receptors, enhancing its efficacy in therapeutic applications.
Biological Activity Overview
-
Neurotransmitter Interaction :
- Binding studies have shown that this compound exhibits affinity for serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.
- It has been implicated in the modulation of pathways associated with anxiety and depression.
- Cytotoxicity Studies :
-
Pharmacological Applications :
- The compound has been explored as a central nervous system stimulant, with studies indicating potential use in treating conditions such as ADHD and depression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-Isopropyl-2-methylpiperazine dihydrochloride | C8H20Cl2N2 | Enantiomeric form; different biological activity |
| 1,3-Dimethylpiperazine dihydrochloride | C6H14Cl2N2 | Lacks isopropyl group; different pharmacological profile |
| 1-Methylpiperazine | C5H12N2 | Simpler structure; less steric hindrance |
| 1-Ethylpiperazine | C6H15N | Ethyl substitution instead of isopropyl |
The presence of the isopropyl group in this compound significantly impacts its biological activity compared to these similar compounds.
Case Studies and Research Findings
Numerous studies have focused on the pharmacological potential of this compound:
- A study published in Pharmacology Biochemistry and Behavior highlighted its role in modulating serotonin pathways, suggesting therapeutic implications for mood disorders .
- In vitro studies have demonstrated that the compound can induce cell cycle arrest in cancer cell lines at specific concentrations, indicating potential anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
